
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone. MK-677 has gained attention in the scientific community due to its potential therapeutic applications, especially in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
作用机制
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Binding to this receptor stimulates the release of growth hormone-releasing hormone (GHRH) and inhibits the release of somatostatin. GHRH then stimulates the release of growth hormone from the pituitary gland.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase growth hormone levels in both humans and animals. It has also been shown to increase insulin-like growth factor 1 (IGF-1) levels. IGF-1 is a hormone that is important for growth and development. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase lean body mass and decrease fat mass. It has been studied for its potential to improve bone density and cognitive function.
实验室实验的优点和局限性
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for once-daily dosing. It has also been shown to be well-tolerated in humans. However, there are some limitations to using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. It is expensive and may not be readily available. It may also have some off-target effects that need to be taken into consideration.
未来方向
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis. It may also have potential as a cognitive enhancer and for improving sleep quality. There is also interest in studying its potential as a wound healing agent. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
合成方法
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that was discovered by Merck & Co. in the 1990s. The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves the reaction between 4-chloro-2-iodoaniline and cyclopentanone to form the intermediate N-(4-chlorophenyl)cyclopentanecarboxamide. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone levels in both humans and animals. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is being investigated for its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis. It has also been studied for its potential to improve cognitive function, sleep quality, and wound healing.
属性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAVBMMDNOQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
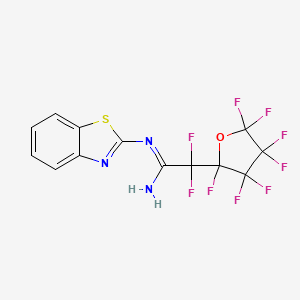
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
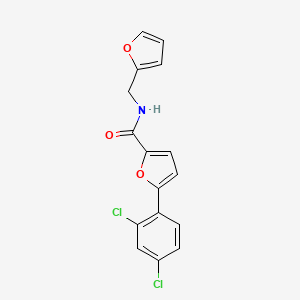

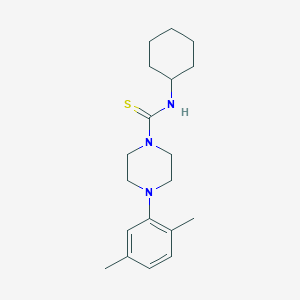

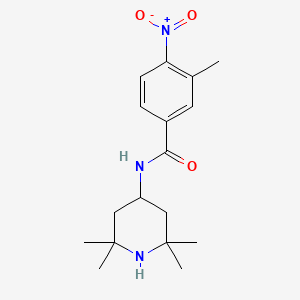
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)
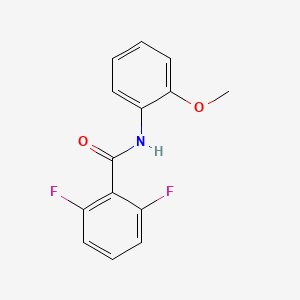
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)